molecular formula C13H17N5O2S B2473237 6RK73

6RK73

Cat. No.: B2473237
M. Wt: 307.37 g/mol
InChI Key: ONIHSXKWNFYNNS-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6RK73 is a covalent irreversible and specific inhibitor of ubiquitin carboxy-terminal hydrolase L1 (UCHL1). It has an inhibitory concentration (IC50) of 0.23 µM for UCHL1 and shows almost no inhibition of UCHL3 (IC50 = 236 µM) . This compound has shown significant potential in scientific research, particularly in the fields of cancer and neurodegenerative diseases.

Preparation Methods

Chemical Reactions Analysis

6RK73 undergoes covalent binding to the active-site cysteine residue of UCHL1 in an activity-dependent manner . This covalent binding is irreversible, making this compound a potent inhibitor of UCHL1. The compound does not undergo significant oxidation, reduction, or substitution reactions under typical laboratory conditions.

Scientific Research Applications

Properties

IUPAC Name

(3S)-1-cyano-N-(5-morpholin-4-yl-1,3-thiazol-2-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2S/c14-9-17-2-1-10(8-17)12(19)16-13-15-7-11(21-13)18-3-5-20-6-4-18/h7,10H,1-6,8H2,(H,15,16,19)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIHSXKWNFYNNS-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1C(=O)NC2=NC=C(S2)N3CCOCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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